70-Fold Higher Cytotoxicity in Cancer Cell Lines Compared to Parent Ecteinascidin Scaffold
In a direct head-to-head comparison, the 4-fluorocinnamoyl derivative of ecteinascidin 770 (Compound 6h) exhibited approximately 70-fold higher cytotoxicity against the HCT116 human colon carcinoma cell line compared to the parent compound 1b. This differentiation was superior to that observed for the 3-quinolineacyl derivative (6g), which showed a 50-fold increase in the same assay system [1].
| Evidence Dimension | Cytotoxicity against HCT116 human colon carcinoma cell line |
|---|---|
| Target Compound Data | 70-fold increase in cytotoxicity vs. 1b |
| Comparator Or Baseline | Parent ecteinascidin 770 (1b): 1-fold (baseline); 3-quinolineacyl derivative (6g): 50-fold increase |
| Quantified Difference | 20-fold greater potency enhancement over 6g |
| Conditions | In vitro cytotoxicity assay on HCT116 cell line |
Why This Matters
This demonstrates that the 4-fluorocinnamoyl group is a superior potency-enhancing derivatization strategy in advanced anticancer leads, making the compound a critical reagent for medicinal chemistry programs targeting 70-fold or greater activity improvements.
- [1] Center for Bioactive Natural Products from Marine Organisms and Endophytic Fungi (BNPME), Chulalongkorn University. (2013). Chemistry of Ecteinascidins. Part 4: Preparation of 2′-N-Acyl Ecteinascidin 770 Derivatives with Improved Cytotoxicity Profiles. View Source
